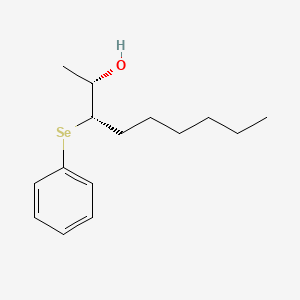
2-Methylpyridin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methylpyridin-4(3H)-one is a heterocyclic organic compound that belongs to the pyridine family It is characterized by a pyridine ring substituted with a methyl group at the 2-position and a keto group at the 4-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylpyridin-4(3H)-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-methylpyridine with an oxidizing agent can yield this compound. The reaction conditions typically involve the use of solvents such as ethanol or acetic acid and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
2-Methylpyridin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 2-methylpyridin-4-ol.
Substitution: The methyl group at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of pyridine derivatives with additional functional groups.
Reduction: Formation of 2-methylpyridin-4-ol.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
2-Methylpyridin-4(3H)-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and other fine chemicals.
作用機序
The mechanism of action of 2-Methylpyridin-4(3H)-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s anti-inflammatory effects could be related to its interaction with signaling pathways involved in inflammation, such as the NF-kB pathway.
類似化合物との比較
2-Methylpyridin-4(3H)-one can be compared with other similar compounds, such as:
2-Methylpyridine: Lacks the keto group at the 4-position, resulting in different chemical properties and reactivity.
4-Hydroxypyridine: Contains a hydroxyl group instead of a keto group, leading to different biological activities.
2,4-Dimethylpyridine: Has an additional methyl group at the 4-position, affecting its steric and electronic properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
832129-72-3 |
|---|---|
分子式 |
C6H7NO |
分子量 |
109.13 g/mol |
IUPAC名 |
2-methyl-3H-pyridin-4-one |
InChI |
InChI=1S/C6H7NO/c1-5-4-6(8)2-3-7-5/h2-3H,4H2,1H3 |
InChIキー |
UWINDMSCWSNWED-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=CC(=O)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3H-Silolo[1,2-a]siline](/img/structure/B14192563.png)

![Ethyl [5-(benzyloxy)-2-nitrophenoxy]acetate](/img/structure/B14192580.png)
![3-[3-(Dibenzylamino)phenyl]but-2-enoic acid](/img/structure/B14192585.png)
![6-{[5-(Hexyloxy)-5-oxopentanoyl]oxy}hexanoic acid](/img/structure/B14192589.png)


![3-Methyl-6-[4-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14192604.png)




